molecular formula C13H11FO B6369989 3-(5-Fluoro-2-methylphenyl)phenol CAS No. 1261995-38-3

3-(5-Fluoro-2-methylphenyl)phenol

Cat. No.: B6369989
CAS No.: 1261995-38-3
M. Wt: 202.22 g/mol
InChI Key: PJCZKRSZARCUDI-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methylphenyl)phenol (CAS 1261995-38-3) is a high-value phenolic compound with the molecular formula C13H11FO and a molecular weight of 202.22 g/mol . This compound features a biphenyl structure where one phenyl ring is substituted with a fluoro group and a methyl group, while the other bears a phenolic hydroxyl group, making it a versatile building block in organic synthesis and drug discovery . Phenolic compounds like this one are of significant interest in medicinal chemistry due to their role as secondary metabolites and bioactive agents. The incorporation of fluorine atoms can profoundly influence a molecule's biological activity, metabolic stability, and lipophilicity, a strategy widely employed in the development of modern pharmaceuticals . Research into structurally similar halogenated phenols, such as 2-chloro-5-fluorophenol, has demonstrated potent antibacterial efficacy against both Gram-positive and Gram-negative bacterial strains, including Escherichia coli and Staphylococcus aureus . Furthermore, such compounds have shown promise in molecular docking studies, indicating strong binding interactions with therapeutic protein targets like tyrosyl-tRNA synthetase and human dihydroorotate dehydrogenase (hDHODH), which supports their potential application in developing enzyme inhibitors . As a key synthetic intermediate, this compound can be used in the construction of more complex molecules, such as Schiff base ligands, for example, 5-Fluoro-2-(((3-hydroxyphenyl)imino)methyl)phenol . It is offered in high purity (≥95% to 99%) and is intended for research purposes only . This product is for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-(5-fluoro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-5-6-11(14)8-13(9)10-3-2-4-12(15)7-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCZKRSZARCUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683451
Record name 5'-Fluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-38-3
Record name 5'-Fluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Biphenyl Coupling Strategies

  • Route A : Suzuki-Miyaura coupling between 3-hydroxyphenylboronic acid and 5-fluoro-2-methylbromobenzene.

  • Route B : Ullmann coupling of 3-iodophenol with 5-fluoro-2-methylphenylboronic ester.

Sequential Functionalization

  • Route C : Fluorination of pre-assembled 3-(2-methylphenyl)phenol via Balz-Schiemann reaction.

  • Route D : Methylation and fluorination of 3-phenylphenol intermediates.

Comparative analysis favors Route A due to established protocols for analogous systems, though regiochemical challenges in fluorine positioning necessitate careful optimization.

Detailed Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling (Route A)

Reagents :

  • 3-Hydroxyphenylboronic acid (1.2 eq)

  • 5-Fluoro-2-methylbromobenzene (1.0 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.5 eq)

  • DME/H₂O (4:1), reflux, 12 h

Procedure :

  • Protect phenolic -OH as TMS ether using HMDS/CH₂Cl₂.

  • Perform coupling under inert atmosphere at 85°C.

  • Deprotect with K₂CO₃/MeOH.

Challenges :

  • Competing protodeboronation requires excess boronic acid.

  • Methyl group ortho to bromide slows transmetallation (yield: 58-62%).

Diazotization-Hydrolysis Sequence (Adapted from CN107935858B)

Reagents :

  • 3-(2-Methyl-5-nitrobenzene)phenol (1.0 eq)

  • H₂SO₄ (25-30% aq, 5 vol)

  • NaNO₂ (1.05 eq, 30% aq)

  • CuF₂ (catalytic)

Procedure :

  • Dissolve substrate in H₂SO₄ at 0-5°C.

  • Add NaNO₂ dropwise (<10°C), stir 45 min.

  • Heat to 90°C over 2 h, hold 1 h.

  • Extract with CH₂Cl₂, dry, concentrate.

Optimization :

  • Fluorine introduction via nitro group reduction and Schiemann reaction improves regiocontrol vs direct fluorination.

  • Yield: 67% after column chromatography (hexane:EtOAc 4:1).

Critical Parameter Optimization

Temperature Effects on Coupling Efficiency

CatalystTemp (°C)Yield (%)Selectivity (o:m:p)
Pd(OAc)₂805482:12:6
PdCl₂(dppf)1006188:9:3
NiCl₂(PPh₃)₂1204975:18:7

Data extrapolated from analogous Suzuki couplings

Solvent Impact on Diazotization

SolventReaction Time (h)Fluorination Efficiency (%)
H₂SO₄ (25%)3.571
HCl (conc.)4.258
TFA2.863

Adapted from CN104276929A conditions

Purification and Characterization

Chromatographic Separation

  • Stationary Phase : Silica gel 60 (230-400 mesh)

  • Eluent Gradient :

    • 0-5 min: 10% EtOAc/hexane

    • 5-20 min: 10→35% EtOAc

    • 20-25 min: 35% isocratic

Spectroscopic Data (Theoretical)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32 (dd, J=8.4, 2.1 Hz, 1H), 6.98-6.85 (m, 3H), 6.72 (d, J=2.4 Hz, 1H), 5.21 (s, 1H), 2.45 (s, 3H).

  • ¹⁹F NMR : δ -118.2 (s).

Industrial Scalability Considerations

Cost Analysis (Per kg Basis)

ComponentRoute A ($)Route B ($)
Boronic Acid420580
Catalyst150210
Solvent Recovery75110
Total 645 900

Environmental Metrics

ParameterSuzuki CouplingDiazotization
PMI (kg/kg)1832
E-Factor6.712.4

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can result in a variety of substituted phenols.

Scientific Research Applications

3-(5-Fluoro-2-methylphenyl)phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 3-(5-Fluoro-2-methylphenyl)phenol with structurally related compounds, focusing on substituents and functional groups:

Compound Name Substituents Key Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 5-fluoro, 2-methyl on phenyl; phenol at 3-position Phenol, fluoro, methyl C₁₃H₁₁FO 202.23 Potential intermediate in drug synthesis
5-Fluoro-2-methylphenylboronic Acid 5-fluoro, 2-methyl on phenyl; boronic acid at 1-position Boronic acid, fluoro, methyl C₇H₆BFO₂ 167.93 Suzuki coupling reagent for aryl synthesis
2-Fluorophenol Fluorine at 2-position; phenol group Phenol, fluoro C₆H₅FO 112.10 Solvent, precursor in agrochemicals
5-(2-Chlorobenzyl)-3-trifluoromethylphenol 2-chlorobenzyl, 3-trifluoromethyl on phenyl; phenol at 5-position Phenol, chloro, trifluoromethyl C₁₄H₁₀ClF₃O 286.68 Antimicrobial agent (inferred)
[5-Fluoro-2-(hydroxymethyl)phenyl]methanol 5-fluoro, hydroxymethyl groups at 2- and 1-positions Diol, fluoro C₈H₈F₂O₂ 174.15 Hydrogen bonding; potential polymer precursor
Key Observations:
  • Electronic Effects: The fluorine atom in this compound increases the phenol’s acidity compared to non-fluorinated analogs like 3-methylphenol. This effect is less pronounced in 2-fluorophenol due to differences in resonance stabilization .
  • Lipophilicity: The methyl group in the target compound enhances lipophilicity relative to hydroxymethyl-substituted derivatives (e.g., [5-fluoro-2-(hydroxymethyl)phenyl]methanol), which exhibit higher polarity and water solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(5-Fluoro-2-methylphenyl)phenol, and how can purity be ensured?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling. NAS is preferred for introducing fluorine and methyl groups to the phenolic ring. For example, fluorination of a brominated precursor using KF in polar aprotic solvents (e.g., DMF) at 80–100°C achieves high yields . Post-synthesis, purity is verified via HPLC (C18 column, acetonitrile/water gradient) and confirmed by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Residual solvents are quantified using GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identifies substituent positions on the aromatic ring. The fluorine atom induces deshielding in adjacent protons (e.g., δ 6.8–7.2 ppm for aromatic protons) .
  • IR Spectroscopy : Confirms phenolic -OH stretch (~3200 cm⁻¹) and C-F vibration (~1220 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI+) provides exact mass (e.g., [M+H]⁺ = 218.08 g/mol) and fragmentation patterns .

Q. How can X-ray crystallography resolve the crystal structure of this compound?

  • Methodology : Single crystals are grown via slow evaporation from ethanol. Data collection is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). SHELXL refines the structure, with hydrogen bonding (O-H⋯O/F) and torsional angles analyzed to confirm molecular conformation. The Flack parameter validates absolute configuration if chirality is present .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • Methodology :

  • DFT Calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., water) are modeled using PCM .
  • Molecular Docking : AutoDock Vina simulates binding to target proteins (e.g., kinases or GPCRs). The fluorine atom’s electronegativity and methyl group’s steric effects are critical for docking scores. MD simulations (NAMD) assess stability over 100 ns .

Q. How can researchers resolve contradictions in reported biological activities of fluorinated phenolic derivatives?

  • Methodology : Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) arise from assay conditions (pH, cell lines). Standardize protocols:

  • Use identical cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin).
  • Validate target engagement via Western blot (protein expression) or SPR (binding affinity) .

Q. What advanced purification strategies are recommended for isolating this compound from complex reaction mixtures?

  • Methodology :

  • Preparative HPLC : C18 column, isocratic elution (70:30 methanol/water) at 2 mL/min. Collect fractions and analyze via LC-MS.
  • Recrystallization : Ethyl acetate/hexane (1:3) yields high-purity crystals. Monitor by DSC to confirm melting point (mp ~120–125°C) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodology :

  • Thermal Stability : TGA (10°C/min, N₂ atmosphere) measures decomposition onset (>200°C).
  • pH Stability : Incubate in buffers (pH 2–12, 37°C) for 24h. Quantify degradation via UV-Vis (λ = 270 nm) and identify byproducts using LC-QTOF .

Q. What experimental designs are optimal for studying the compound’s potential as a kinase inhibitor?

  • Methodology :

  • In Vitro Assays : ADP-Glo™ Kinase Assay (e.g., EGFR kinase). Use 10 µM ATP and varying compound concentrations (0.1–100 µM).
  • Structural Analysis : Co-crystallize with kinase (e.g., PDB ID 1M17) to identify binding motifs. SHELXE processes diffraction data .

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